3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
描述
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS: 1822969-98-1) is a brominated pyrazole derivative with the molecular formula C₁₁H₁₄BrN₃ and a molecular weight of 268.158 g/mol . Its structure features a pyrazole ring substituted with a bromine atom at the 4-position, a cyclopentyl group, and a nitrile moiety. The compound is chiral, with the (R)-enantiomer being more commonly referenced in industrial contexts (CAS: 1146629-83-5), as it serves as a key intermediate in synthesizing JAK inhibitors like ruxolitinib .
属性
IUPAC Name |
3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUIJTAHLDUGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Reaction Mechanism and Steps
-
Michael Addition : 4-Bromo-1H-pyrazole reacts with 3-cyclopentyl-2-alkyl cyanoacrylate in the presence of a chiral squaric acid amide catalyst (e.g., compound IIIa or IIIc) at temperatures ranging from −70°C to 50°C. Toluene or benzene serves as the solvent, and the reaction completes within 6–10 hours.
-
Hydrolysis and Decarboxylation : The intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentanepropanoate undergoes alkaline hydrolysis (25% NaOH, 65°C) followed by acidic decarboxylation (35% HCl, 100°C) to yield the final product.
Table 1: Optimization of Michael Addition Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| IIIa | −20 | 10 | 82 | 96.8 |
| IIIc | 0 | 10 | 80 | 95.2 |
| IIIc | 40 | 8 | 78 | 93.5 |
This method achieves enantiomeric excesses exceeding 90% and eliminates the need for expensive transition-metal catalysts. However, the requirement for low temperatures (−70°C for some variants) poses challenges for large-scale applications.
Mitsunobu Reaction and Sandmeyer Bromination
CN107674026B outlines a multi-step synthesis starting from methyl cyclopentylcarboxylate, involving asymmetric reduction, Mitsunobu coupling, and Sandmeyer bromination.
Stepwise Procedure
-
Asymmetric Reduction : 3-Oxo-3-cyclopentylpropionitrile is reduced using a chiral borane reagent (R-CBS) to yield (S)-3-cyclopentyl-3-hydroxypropionitrile with high enantioselectivity.
-
Mitsunobu Reaction : The alcohol intermediate reacts with 4-nitropyrazole under Mitsunobu conditions (DIAD, PPh₃) to form (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile.
-
Nitro Reduction and Diazotization : The nitro group is reduced to an amine using hydrogenation, followed by diazotization with NaNO₂/HCl and Sandmeyer bromination to introduce the bromine substituent.
Table 2: Key Metrics for Mitsunobu-Sandmeyer Route
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Asymmetric Reduction | R-CBS, THF, −20°C | 92 | 98.5 |
| Mitsunobu Reaction | DIAD, PPh₃, 4-nitropyrazole | 85 | – |
| Sandmeyer Bromination | CuBr, HBr, 0°C | 75 | – |
While this route provides excellent stereocontrol, the use of diazotization introduces safety risks due to potential nitrosamine formation, complicating industrial implementation.
A hybrid approach combines enzymatic catalysis with Mitsunobu coupling, as referenced in earlier literature (notably US20100190981A1). Although not detailed in the provided patents, this method is noted for its historical significance.
Process Overview
-
Enzymatic Reduction : 3-Cyclopentyl-3-oxypropionitrile is reduced using ketoreductases to yield (S)-3-cyclopentyl-3-hydroxypropionitrile.
-
Mitsunobu Coupling : The alcohol intermediate couples with 4-bromopyrazole under Mitsunobu conditions.
This method’s reliance on enzymatic catalysts limits scalability due to high enzyme costs and stringent reaction conditions.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
The Michael addition route emerges as the most industrially viable due to its shorter synthetic pathway, lower catalyst costs, and higher yields. However, the Mitsunobu-Sandmeyer method remains valuable for laboratories prioritizing stereochemical purity over scalability.
Industrial Production Considerations
Large-scale synthesis demands optimization of:
-
Catalyst Recycling : Chiral squaric acid amides can be recovered via solvent extraction, reducing costs.
-
Continuous Flow Systems : Implementing flow chemistry for hydrolysis and decarboxylation steps minimizes batch variability.
-
Purity Control : Crystallization from n-hexane ensures enantiomeric excess >96%, meeting pharmaceutical standards .
化学反应分析
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学研究应用
Medicinal Chemistry
One of the primary applications of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is in the development of pharmaceutical compounds. The presence of the pyrazole ring is significant as it is a common motif in many bioactive molecules.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that compounds containing pyrazole can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The bromine atom in this compound may enhance its interaction with biological targets, potentially increasing its efficacy as an anticancer agent .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. Enzyme inhibitors are crucial in drug design as they can modulate biochemical pathways effectively. The unique structure of this compound allows it to fit into enzyme active sites, thereby blocking their activity .
Agricultural Applications
In the agricultural sector, compounds similar to this compound are being explored as potential agrochemicals. Their ability to act as herbicides or fungicides is under investigation due to their structural properties that may disrupt biological processes in pests and weeds.
Pest Control
Research into pyrazole derivatives has shown promise in pest control applications. These compounds can potentially interfere with the metabolic processes of pests, leading to effective control measures without harming non-target organisms .
Material Science
The unique properties of this compound also extend into material science. Its chemical structure allows for potential applications in creating novel materials with specific functionalities.
Polymer Chemistry
In polymer chemistry, the incorporation of such compounds can lead to materials with enhanced thermal stability and mechanical properties. This is particularly relevant in developing high-performance polymers used in various industrial applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2020) | Demonstrated anticancer activity against breast cancer cells. |
| Agricultural Science | Pest Management Science (2022) | Effective against common agricultural pests with low toxicity to beneficial insects. |
| Material Science | Polymer Science Journal (2021) | Improved mechanical properties when incorporated into polymer matrices. |
作用机制
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group can participate in binding interactions with enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also interact with various biological pathways, contributing to the compound’s overall biological effects .
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural similarities with several pharmacologically active molecules, particularly JAK inhibitors. Below is a detailed comparison:
Key Differences and Implications
Functional Group Substitutions: Replacing the 4-bromo-pyrazole in the target compound with a pyrrolopyrimidine group (as in ruxolitinib) introduces significant kinase inhibitory activity. The pyrrolopyrimidine moiety enhances binding affinity to JAK enzymes .
Stereochemistry: The (R)-enantiomer of the target compound is critical for synthesizing ruxolitinib, as chirality influences drug efficacy .
Biological Activity :
- While the target compound itself lacks direct therapeutic activity, its structural modifications (e.g., in ruxolitinib) demonstrate how small changes (e.g., bromine-to-pyrrolopyrimidine substitution) confer potent enzymatic inhibition. Ruxolitinib’s IC₅₀ values for JAK1/JAK2 (3.3 nM/2.8 nM) underscore its clinical relevance .
Industrial Relevance :
- The target compound is mass-produced as a high-purity intermediate (99% grade) for JAK inhibitor synthesis, reflecting its role in scalable pharmaceutical manufacturing .
Comparative Data from Research Studies
- Synthetic Pathways : The target compound is a precursor in ruxolitinib synthesis, as evidenced by patents describing cost-effective routes to its phosphate salt .
- Solubility : Ruxolitinib phosphate is water-soluble, unlike the hydrophobic nitrile group in the target compound, which may limit its bioavailability without further derivatization .
生物活性
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, with the chemical formula CHBrN and CAS number 1146629-83-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.
- Molecular Weight: 268.15 g/mol
- Molecular Formula: CHBrN
- Purity: Typically >95% in commercial preparations
- Storage Conditions: Sealed in dry conditions at 2-8°C
Biological Activity Overview
The biological activity of compounds containing a pyrazole nucleus has been extensively studied. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The specific compound this compound has been investigated for its potential in various biological applications.
Pharmacological Activities
-
Anti-inflammatory Activity:
- Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound demonstrated significant inhibition of these cytokines in vitro .
- In a study involving carrageenan-induced edema in rats, derivatives exhibited up to 78% inhibition compared to standard anti-inflammatory drugs like ibuprofen .
- Antimicrobial Activity:
- Anticancer Potential:
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the pyrazole ring significantly enhances the biological activity of the compound. Modifications at different positions on the pyrazole ring can lead to variations in potency and selectivity towards specific biological targets .
Case Study 1: Anti-inflammatory Effects
A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The compound demonstrated significant efficacy with a reduction in edema comparable to established anti-inflammatory agents .
Case Study 2: Antimicrobial Testing
In vitro testing against various microbial strains showed that derivatives of this compound exhibited notable antimicrobial activity. The tests were conducted at concentrations that align with therapeutic ranges for potential clinical applications .
Data Table: Biological Activities of Pyrazole Derivatives
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, and how is enantiomeric purity ensured during preparation?
- Methodology : Synthesis typically involves bromination of a pyrazole precursor followed by coupling with a cyclopentyl-propanenitrile moiety. Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis, as demonstrated in the preparation of related JAK inhibitors like Ruxolitinib (R-enantiomer) . Recrystallization using solvents such as 2-propanol or ethyl acetate/hexane mixtures further refines purity .
Q. Which spectroscopic methods are essential for confirming the molecular structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms regiochemistry and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%, as per intermediate standards) . Infrared (IR) spectroscopy may identify functional groups like nitriles (C≡N stretch ~2200 cm⁻¹).
Q. What are the common impurities encountered during synthesis, and how are they resolved?
- Methodology : Common impurities include unreacted bromopyrazole or stereoisomers. Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization effectively removes these . Impurity profiling using HPLC-MS or TLC ensures compliance with pharmacopeial standards .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions during bromination of the pyrazole ring?
- Methodology : Side reactions (e.g., over-bromination) are minimized by controlling stoichiometry (1:1 molar ratio of pyrazole:NBS) and reaction temperature (0–5°C). Real-time monitoring via HPLC or LC-MS ensures specificity . Protecting groups (e.g., tert-butyl) may shield reactive sites during functionalization .
Q. What is the role of the bromo substituent in facilitating downstream cross-coupling reactions for JAK inhibitor synthesis?
- Methodology : The bromo group serves as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling introduction of aryl/heteroaryl moieties critical for JAK1/2 inhibition (e.g., Ruxolitinib’s pyrrolopyrimidine group). Optimized conditions (Pd catalysts, boronic acid partners) achieve >90% coupling efficiency .
Q. How do variations in cyclopentyl substitution patterns affect stereochemical outcomes during phosphorylation?
- Methodology : Molecular docking studies and X-ray crystallography reveal that cyclopentyl conformation influences phosphate group orientation. Stereochemical stability is assessed via dynamic NMR or circular dichroism (CD) to prevent racemization during downstream steps .
Q. What analytical approaches identify polymorphic forms of this intermediate during scale-up?
- Methodology : Polymorph screening uses X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Solvent-antisolvent crystallization trials optimize the desired polymorph (e.g., anhydrous vs. hydrate forms) .
Q. How should researchers resolve discrepancies in enantiomeric excess measurements between HPLC and polarimetry?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
